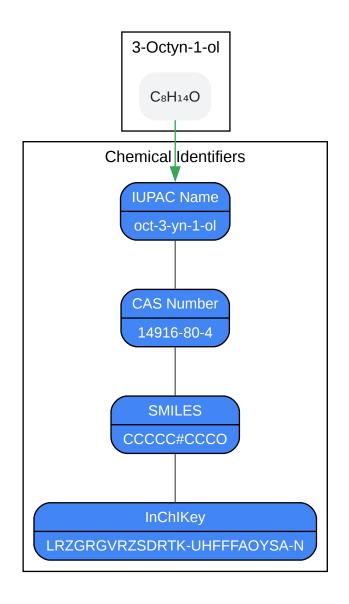


# 3-Octyn-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **3-Octyn-1-ol**: Chemical Properties and Structure


### Introduction

**3-Octyn-1-ol** is an organic compound classified as an alkyne alcohol.[1] Its unique structure, featuring a carbon-carbon triple bond and a primary hydroxyl group, imparts specific reactivity that makes it a valuable intermediate in various fields of organic synthesis.[1] This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **3-Octyn-1-ol**, intended for researchers, scientists, and professionals in drug development. Applications for this molecule include its use as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, flavors, and fragrances.[1][2]

### **Chemical Structure and Identifiers**

**3-Octyn-1-ol** is an eight-carbon chain alcohol with a triple bond located between the third and fourth carbon atoms.[1] The terminal hydroxyl group contributes to its polarity and the potential for hydrogen bonding.[1]





Click to download full resolution via product page

Caption: Key chemical identifiers for **3-Octyn-1-ol**.

# **Physicochemical Properties**

**3-Octyn-1-ol** is typically a colorless liquid with a distinct, pungent odor.[1][2] It is soluble in organic solvents.[1] Reports on its solubility in water vary, with some sources indicating it is soluble while others state it has limited solubility, likely due to its hydrophobic carbon chain.[1] [3][4]

Table 1: Physical and Chemical Properties of 3-Octyn-1-ol



| Property          | Value                            | Source(s)    |
|-------------------|----------------------------------|--------------|
| Molecular Formula | C <sub>8</sub> H <sub>14</sub> O | [1][3][5][6] |
| Molecular Weight  | 126.20 g/mol                     | [5][6][7]    |
| CAS Number        | 14916-80-4                       | [1][3][7]    |
| Appearance        | Colorless Liquid                 | [1][3]       |
| Density           | 0.880 g/mL at 25 °C              | [3][4][7]    |
| Boiling Point     | 86-88 °C at 9 mmHg               | [3]          |
| Melting Point     | -39 °C (estimate)                | [3]          |
| Refractive Index  | n20/D 1.4569                     | [3][4][7]    |

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of **3-Octyn-1-ol**. Key spectral information is available through various public databases.

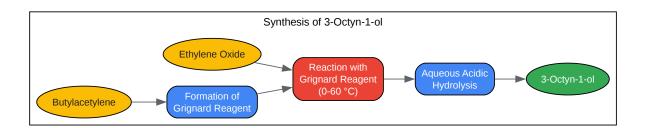
Table 2: Spectroscopic Data Sources

| Spectrum Type              | Available Data Source(s)                  |
|----------------------------|-------------------------------------------|
| ¹H NMR                     | PubChem[8]                                |
| Mass Spectrometry (GC-MS)  | NIST Chemistry WebBook, PubChem[8][9]     |
| Infrared (IR) Spectroscopy | NIST Chemistry WebBook, PubChem[5][8][10] |
| Raman Spectroscopy         | PubChem[8]                                |

## **Reactivity and Applications**

The presence of both an alkyne and an alcohol functional group makes **3-Octyn-1-ol** a versatile synthetic intermediate.[1]




- Reactions: It can participate in various chemical reactions, including oxidation and substitution.[1] A notable application is its use in the study of the reduction of acetylenic compounds to (E)-alkenes using alkali metals in liquid ammonia.[1]
- Synthetic Intermediate: It serves as a precursor for the preparation of other valuable chemicals, such as (3Z)-octen-1-ol, 7-octyn-1-ol, and 3-cis-octenoic acid.[4]
- Industrial Applications: It finds use in corrosion inhibitor formulations, as a solvent stabilizer, and as a biodegradable chemical intermediate.[1] In the pharmaceutical industry, it can be a starting material for the synthesis of bioactive compounds and pharmaceutical intermediates.
   [2]

### **Experimental Protocols: Synthesis**

Multiple synthetic routes to **3-Octyn-1-ol** have been reported. One common method involves the reaction of a Grignard reagent with ethylene oxide.

Method 1: Grignard Reaction with Ethylene Oxide

This procedure involves two main stages: the formation of a Grignard reagent from butylacetylene, followed by its reaction with ethylene oxide and subsequent hydrolysis.



Click to download full resolution via product page

Caption: General workflow for the synthesis of **3-Octyn-1-ol**.

**Detailed Protocol:** 



- Grignard Reagent Formation: Prepare the Grignard reagent from butylacetylene. (Detailed conditions for this initial step are assumed from standard organometallic procedures).
- Reaction: Maintain the solution of the Grignard reagent at a temperature between 0°C and 60°C.
- Addition of Ethylene Oxide: Add ethylene oxide dropwise to the Grignard solution. A molar ratio of 1.6 to 3 times that of the starting butylacetylene is preferable.[11]
- Hydrolysis: The reaction mixture is then hydrolyzed by contacting it with an aqueous acidic solution.[11]
- Purification: The final product, **3-Octyn-1-ol**, is isolated via distillation.[11] This method typically results in yields of 80% to 85%.[11]

Method 2: Alkylation of 3-Butyn-1-ol An alternative synthesis involves the alkylation of a smaller acetylenic alcohol.

• Protocol: **3-Octyn-1-ol** can be prepared from 3-butyn-1-ol and 1-bromobutane.[4] This method involves the deprotonation of the terminal alkyne of 3-butyn-1-ol to form an acetylide, which then acts as a nucleophile to displace the bromide from 1-bromobutane.

## Safety and Handling

**3-Octyn-1-ol** is classified as an irritant and requires careful handling.

- Hazards: It is irritating to the eyes, skin, and respiratory system.[2][3][8] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][8]
- Precautions: Standard personal protective equipment, including eye shields and gloves, should be used.[7] Work should be conducted in a well-ventilated area.
- Storage: It is classified as a combustible liquid and should be stored in a cool, dry place.
  [7]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CAS 14916-80-4: 3-Octyn-1-ol | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 3-Octyn-1-ol | 14916-80-4 [chemicalbook.com]
- 5. 3-Octyn-1-ol [webbook.nist.gov]
- 6. 3-Octyn-1-ol | CAS No- 14916-80-4 | Simson Pharma Limited [simsonpharma.com]
- 7. 3-辛炔-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Octyn-1-ol | C8H14O | CID 84694 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Octyn-1-ol [webbook.nist.gov]
- 10. 3-Octyn-1-ol [webbook.nist.gov]
- 11. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [3-Octyn-1-ol chemical properties and structure].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076992#3-octyn-1-ol-chemical-properties-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com